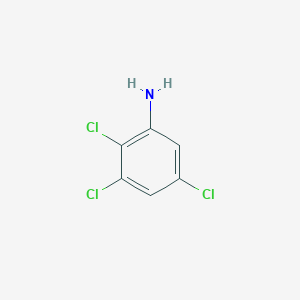

2,3,5-Trichloroaniline

Overview

Description

2,3,5-Trichloroaniline (CAS: 18487-39-3) is an aromatic amine with the molecular formula C₆H₄NCl₃ and a molecular weight of 196.46 g/mol. It is characterized by chlorine atoms at the 2-, 3-, and 5-positions of the benzene ring . This compound is primarily used as an intermediate in synthesizing benzene derivatives, fungicides, and mono-azo dyes . It is also a microbial degradation product of higher chlorinated anilines like pentachloroaniline (PCA) and tetrachloroanilines (TeCAs) under methanogenic conditions .

Preparation Methods

Direct Chlorination of Aniline Derivatives

The chlorination of aniline and its substituted analogs represents the most straightforward route to trichloroanilines. The process typically involves reacting aniline with chlorinating agents such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chloro reagents in inert solvents.

Reaction Conditions and Solvent Systems

Key parameters influencing regioselectivity include temperature, solvent polarity, and the use of directing groups. For example, US4447647A demonstrates that chlorination of aniline in chlorobenzene at 82–180°C with Cl₂ yields 2,4,6-trichloroaniline . While this method favors para- and ortho-substitution, achieving the 2,3,5-isomer would require meta-directing groups or sequential functionalization.

Table 1: Chlorination Conditions for Trichloroaniline Synthesis

Challenges in 2,3,5-Regioselectivity

The inherent ortho/para-directing nature of the -NH₂ group complicates meta-chlorination. To circumvent this, US7767857B1 employs N-chlorosuccinimide (NCS) in a stepwise manner, chlorinating aniline at 2-, 4-, and 6-positions sequentially . Adapting this for 2,3,5-substitution would necessitate intermediate functionalization—for example, introducing a nitro group at position 3 to direct subsequent chlorination to positions 2 and 5, followed by nitro reduction.

Stepwise Chlorination Using N-Chloro Reagents

N-Chloro reagents like NCS offer controlled chlorination, enabling precise substitution patterns.

Mechanism of NCS-Mediated Chlorination

NCS reacts with aniline via electrophilic aromatic substitution, where the N-chloro moiety acts as a chlorine donor. As demonstrated in US7767857B1 , three equivalents of NCS in acetonitrile at reflux yield 2,4,6-trichloroaniline . For 2,3,5-substitution, a meta-directing group (e.g., -NO₂) must be introduced temporarily.

Example Protocol (Adapted from US7767857B1):

-

Nitration: Introduce a nitro group at position 3 of aniline using HNO₃/H₂SO₄.

-

Chlorination: Treat 3-nitroaniline with NCS in dichloroethane at 80°C to add Cl at positions 2 and 5.

-

Reduction: Reduce the nitro group to -NH₂ using H₂/Pd-C, yielding 2,3,5-trichloroaniline.

Table 2: Stepwise Chlorination Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-nitroaniline |

| Chlorination | NCS, CH₂Cl₂, 80°C | 2,5-dichloro-3-nitroaniline |

| Reduction | H₂, Pd-C, ethanol | This compound |

Diazonium Salt Functionalization

The Sandmeyer reaction, traditionally used to convert aryl amines to phenols, can be repurposed for chlorination.

Diazotization and Chloride Displacement

As illustrated in ChemicalBook’s synthesis of 2,4,5-trichlorophenol , diazonium salts derived from trichloroaniline react with CuSO₄/H₂SO₄ to yield chlorophenols . Replacing the hydrolysis step with chloride sources (e.g., CuCl) could hypothetically yield polychloroanilines.

Hypothetical Pathway for this compound:

-

Diazotization: Treat 3,5-dichloroaniline with NaNO₂/H₂SO₄ at 8°C to form the diazonium salt.

-

Chlorination: React the diazonium salt with CuCl/HCl to introduce Cl at position 2.

Table 3: Diazonium Reaction Parameters

| Parameter | Value | Role |

|---|---|---|

| Temperature | 8°C (diazotization) | Prevents diazonium decomposition |

| Catalyst | CuSO₄ or CuCl | Facilitates radical chlorination |

Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent significantly impacts yield and purity.

Table 4: Agent Efficacy in Trichloroaniline Synthesis

| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cl₂ | Chlorobenzene | 110 | 87.5 | 89.9 |

| SO₂Cl₂ | o-Dichlorobenzene | 130 | 88.7 | 91.3 |

| NCS | Acetonitrile | Reflux | 91.6 | 97.2 |

Cl₂ and SO₂Cl₂ offer high yields but require meticulous temperature control to avoid over-chlorination. NCS, while costlier, provides better regiocontrol.

Solvent and Temperature Optimization

US4447647A highlights the role of solvents like chlorobenzene and dichlorobenzene in stabilizing intermediates . Polar aprotic solvents (e.g., acetonitrile) enhance NCS reactivity, while halogenated solvents (e.g., CH₂Cl₂) improve Cl₂ solubility.

Critical Considerations:

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trichloroaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted anilines depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Intermediate in Dye Production

2,3,5-Trichloroaniline is primarily utilized as an intermediate in the synthesis of dyes and pigments. Its chlorinated structure enhances its reactivity, making it suitable for various coupling reactions involved in dye manufacturing. This compound is integral to producing vibrant colors used in textiles and other materials.

Synthesis of Pharmaceuticals

The compound also plays a role in pharmaceutical synthesis. It is involved in creating various medicinal compounds, particularly those targeting specific biological pathways. The chlorinated nature of this compound allows for modifications that can enhance the efficacy and selectivity of pharmaceutical agents.

Environmental and Biochemical Research

Toxicokinetics and Biotransformation

Research has focused on the biotransformation of this compound in aquatic organisms. Studies indicate that this compound undergoes significant metabolic changes when exposed to biological systems. The interaction with cytochrome P450 enzymes leads to its bioactivation into potentially toxic metabolites, which raises concerns regarding its environmental impact and toxicity to aquatic life .

Nephrotoxicity Studies

Ongoing investigations are exploring the nephrotoxic effects of this compound. Research indicates that exposure can lead to cytotoxicity in renal cortical cells, characterized by increased lactate dehydrogenase release—a marker of cell damage. Understanding these effects is crucial for assessing risks associated with exposure to this compound in both environmental and occupational settings.

Industrial Applications

Herbicides and Pesticides

In the agricultural sector, this compound is utilized in producing herbicides and pesticides. Its ability to inhibit specific biological pathways makes it effective against various pests and weeds. This application underscores the importance of understanding its environmental behavior and potential impacts on non-target species .

Case Studies

Mechanism of Action

The mechanism of action of 2,3,5-Trichloroaniline involves its interaction with cellular components leading to toxic effects. It is known to undergo biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can produce reactive intermediates that cause cellular damage. Additionally, it can generate free radicals, contributing to oxidative stress and nephrotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroanilines

Structural Isomers of Trichloroaniline

Trichloroaniline has three structural isomers, distinguished by chlorine substitution patterns:

2,3,5-Trichloroaniline (CAS: 18487-39-3): Cl at positions 2, 3, 2.

2,4,5-Trichloroaniline (CAS: 636-30-6): Cl at positions 2, 4, 3.

2,4,6-Trichloroaniline (CAS: 634-93-5): Cl at positions 2, 4, 4.

Table 1: Key Properties of Trichloroaniline Isomers

*Sorption capacity refers to adsorption onto kaolinite or montmorillonite clays.

Environmental Behavior and Degradation

- This compound: Produced during sequential reductive dechlorination of 2,3,4,5-tetrachloroaniline under methanogenic conditions . Further dechlorinated to 3,5-dichloroaniline (3,5-DCA) . No direct data on bioaccumulation, but structurally similar to 2,4,5-Trichloroaniline, which associates with algae .

2,4,5-Trichloroaniline :

2,4,6-Trichloroaniline :

Environmental Persistence and Remediation

- This compound is less persistent than 2,4,6-Trichloroaniline due to its susceptibility to further microbial dechlorination .

- 2,4,6-Trichloroaniline exhibits irreversible sorption onto kaolinite, making it a candidate for clay-based remediation .

Data Tables

Table 2: Microbial Degradation Pathways of Chloroanilines

| Parent Compound | Degradation Products | Conditions | Reference |

|---|---|---|---|

| 2,3,4,5-Tetrachloroaniline | This compound → 3,5-DCA | Methanogenic | |

| 2,4,5-Trichloroaniline | Mineralization (6.8–9.4%) | Freshwater with algae |

Table 3: Industrial and Natural Sources

| Compound | Primary Source | Key Use/Function |

|---|---|---|

| This compound | Microbial degradation of TeCAs | Pharmaceutical synthesis |

| 2,4,6-Trichloroaniline | Marine diatoms (natural production) | Flame retardants |

Biological Activity

2,3,5-Trichloroaniline (TCA) is a chlorinated aromatic amine that has garnered attention due to its significant biological activity, particularly in the fields of toxicology and pharmacology. This compound is structurally characterized by three chlorine atoms attached to the aniline ring, which influences its reactivity and biological effects. The following sections will explore the biological activity of TCA, including its antimicrobial properties, nephrotoxicity, and potential metabolic pathways.

Chemical Structure and Properties

The chemical formula for this compound is . Its molecular structure features a benzene ring with three chlorine substituents at the 2, 3, and 5 positions relative to the amino group. This arrangement significantly affects its solubility, reactivity, and biological interactions.

Antimicrobial Activity

Research has indicated that chlorinated anilines can exhibit notable antimicrobial properties. A study highlighted that derivatives synthesized from trichloroanilines show significant activity against various bacterial strains. For instance, compounds derived from 2,4,5-trichloroaniline demonstrated effective inhibition against Bacillus subtilis and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were comparable to standard antibiotics like streptomycin .

Table 1: Antimicrobial Activity of Chlorinated Anilines

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|---|

| 2c (from TCA) | Bacillus subtilis | 8 | Streptomycin |

| 1a (from TCA) | Escherichia coli | 16 | Streptomycin |

| 2b (from TCA) | Candida albicans | 32 | Fluconazole |

The presence of chlorine atoms appears to enhance the antimicrobial efficacy of these compounds by modulating their interaction with bacterial cell membranes .

Nephrotoxicity

This compound has been implicated in nephrotoxic effects. Studies have shown that it can induce renal damage through oxidative stress mechanisms. The metabolites of TCA are believed to contribute to its nephrotoxic effects by generating reactive oxygen species (ROS), leading to cellular injury in renal tissues .

Case Study: Nephrotoxic Effects of TCA

A study conducted on fish models demonstrated that exposure to TCA resulted in significant renal impairment. The biochemical markers for kidney function were altered, indicating acute renal failure. The cytotoxicity was mitigated by antioxidants, suggesting that oxidative stress plays a critical role in TCA-induced nephrotoxicity .

Metabolism and Biotransformation

The metabolic pathways of TCA involve several transformations that can either detoxify or bioactivate the compound. Key metabolic processes include:

- N-acetylation : Catalyzed by N-acetyltransferase enzymes, this pathway produces less toxic metabolites.

- Oxidative pathways : Aromatic ring oxidation can lead to the formation of potentially nephrotoxic metabolites such as 2-amino-4,5,6-trichlorophenol.

These metabolic routes are crucial for understanding how TCA exerts its biological effects and potential toxicity .

Q & A

Basic Questions

Q. What are the common laboratory synthesis methods for 2,3,5-Trichloroaniline, and how do reaction conditions influence isomer purity?

- Methodological Answer : this compound can be synthesized via controlled chlorination of aniline. Reaction conditions such as temperature, chlorine stoichiometry, and catalyst selection (e.g., FeCl₃) are critical to minimize byproducts like 2,4,6-trichloroaniline. For instance, stepwise addition of chlorine under low temperatures (0–5°C) reduces polychlorination and improves isomer specificity. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for quantifying this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with isotope-labeled internal standards (e.g., deuterated analogs) is preferred for high sensitivity and specificity. High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) is suitable for isomer separation. For complex matrices, derivatization with acetic anhydride enhances chromatographic resolution. Method validation should include spike-recovery tests to account for matrix effects .

Q. What are the key physicochemical properties of this compound that affect its environmental persistence and reactivity?

- Methodological Answer : Key properties include a molecular weight of 196.45 g/mol, melting point of 93–95°C, and low water solubility (0.15 g/L at 25°C). The electron-withdrawing chlorine substituents reduce its susceptibility to hydrolysis but enhance adsorption to organic-rich soils (log Kₒw ≈ 3.2). These properties necessitate solid-phase extraction (SPE) for environmental sampling and anaerobic conditions for degradation studies .

Advanced Research Questions

Q. How does the position of chlorine substituents in trichloroanilines affect their microbial dechlorination rates and pathways?

- Methodological Answer : Dechlorination rates depend on substituent positions due to steric and electronic effects. For this compound, meta- and para-chlorines hinder enzymatic access compared to ortho-substituted isomers. Enrichment cultures with Dehalococcoides spp. preferentially dechlorinate para positions first. Reductive dehalogenase activity assays (e.g., measuring Cl⁻ release) and metabolite profiling (e.g., LC-MS/MS) are essential to track pathway specificity .

Q. What in vitro models are suitable for studying the nephrotoxic mechanisms of this compound, and what biomarkers indicate oxidative stress involvement?

- Methodological Answer : Primary rat proximal tubular cells (PTCs) or human renal cortical epithelial (HRCE) cells are ideal for nephrotoxicity studies. Biomarkers include glutathione depletion, malondialdehyde (MDA) levels for lipid peroxidation, and caspase-3 activation for apoptosis. Pre-treatment with antioxidants (e.g., N-acetylcysteine) and cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) can differentiate parent compound toxicity from bioactivated metabolites .

Q. How do transition metals like cadmium influence the anaerobic biodegradation of this compound in contaminated soils?

- Methodological Answer : Cadmium inhibits reductive dechlorination by binding to sulfhydryl groups in dehalogenases. In mineral-dominated soils, Cd concentrations >10 µg/L reduce dechlorination efficiency by 50%. Speciation analysis (e.g., sequential extraction for Cd²⁺ vs. Cd-humate complexes) and pore-water metal monitoring are critical. Organic-rich soils mitigate inhibition via humic acid chelation, but threshold effects occur at 200 µg/L Cd .

Q. What synthetic routes utilize this compound as an intermediate for specialized chemical products, and how can byproduct formation be minimized?

- Methodological Answer : this compound is a precursor for azo dyes and fungicides. Diazotization at 0–5°C followed by coupling with β-naphthol under pH 9–10 minimizes diazonium salt decomposition. Byproducts like chlorinated biphenyls can be reduced via solvent optimization (e.g., ethanol/water mixtures) and slow reagent addition. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Q. Data Contradictions and Research Gaps

- Contradiction : reports partial dechlorination of this compound, while dichloroanilines resist degradation. This suggests substituent position critically impacts microbial enzyme specificity .

- Gap : Limited data exist on this compound’s photodegradation kinetics. Future studies should investigate UV/H₂O₂ advanced oxidation processes and hydroxyl radical quenching effects.

Properties

IUPAC Name |

2,3,5-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTBXEPLFOLWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171667 | |

| Record name | 2,3,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18487-39-3 | |

| Record name | 2,3,5-Trichlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18487-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018487393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-Trichloroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D27GT9JNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.